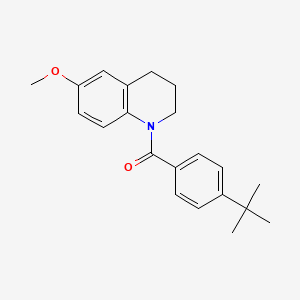

(4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone

Description

Properties

IUPAC Name |

(4-tert-butylphenyl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-21(2,3)17-9-7-15(8-10-17)20(23)22-13-5-6-16-14-18(24-4)11-12-19(16)22/h7-12,14H,5-6,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFNSWHSNLFHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone , with CAS Number 331850-74-9, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H25NO2

- Molecular Weight : 323.4287 g/mol

- Structure : The compound features a quinoline backbone substituted with a tert-butyl group and a methoxy group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including anti-cancer, anti-inflammatory, and neuroprotective effects. Below are detailed findings from various studies.

Anti-Cancer Activity

-

Mechanism of Action :

- The compound has been shown to inhibit cell proliferation in several cancer cell lines. Studies suggest that it induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

- In vitro assays demonstrated that it effectively reduced glioma cell viability by inducing necroptosis and autophagy pathways .

- Case Studies :

Neuroprotective Effects

- Inhibition of Monoamine Oxidases :

- The compound has been investigated for its ability to inhibit monoamine oxidases (MAO), enzymes involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine, which may be beneficial in treating neurodegenerative diseases .

- Research indicates that derivatives with similar structures have shown promising results in enhancing neurotransmitter levels and exhibiting neuroprotective properties.

Anti-inflammatory Properties

- Cytokine Modulation :

Data Table: Summary of Biological Activities

Scientific Research Applications

Research indicates that (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone exhibits several biological activities, including:

- Antioxidant Properties : The compound shows potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory disorders.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth in various cancer cell lines.

Data Table: Biological Activities

| Activity Type | Cell Line/Model | IC50/Effect Concentration | Mechanism of Action |

|---|---|---|---|

| Antioxidant | Various | N/A | Free radical scavenging |

| Anti-inflammatory | LPS Model | 10 µM | Cytokine suppression |

| Anticancer | MCF-7 | 15 µM | PI3K/Akt/mTOR pathway inhibition |

| A549 | 12 µM | Apoptosis induction |

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated significant reductions in cell viability with IC50 values of approximately 15 µM for MCF-7 and 12 µM for A549 cells. The proposed mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, crucial for cell proliferation and survival.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, it was found that the compound significantly reduced oxidative stress markers in neuronal cultures. It lowered levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity. This suggests potential applications in neurodegenerative diseases.

Q & A

Basic: What are the standard synthetic routes for preparing (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation or Ullmann coupling reactions. For example:

- Friedel-Crafts acylation : Reacting 6-methoxy-3,4-dihydroquinoline with 4-(tert-butyl)benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Alternative methods : Similar biphenylmethanone derivatives have been synthesized using continuous-flow reactors for improved yield and purity in industrial settings .

Key considerations : Optimize reaction temperature (typically 80–120°C) and stoichiometry to minimize byproducts like over-alkylated derivatives .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

A multi-technique approach is essential:

- NMR : Use - and -NMR to confirm the tert-butyl group (δ ~1.3 ppm for ) and methoxy substituent (δ ~3.8 ppm) .

- Mass spectrometry (HRMS) : Verify molecular weight (CHNO, exact mass 335.1885) and fragmentation patterns .

- FT-IR : Identify carbonyl stretching (~1650–1700 cm) and aromatic C-H bending modes .

Advanced: How do structural modifications (e.g., tert-butyl vs. methoxy groups) influence biological activity in related compounds?

Answer:

- tert-Butyl groups : Enhance lipophilicity , improving membrane permeability but potentially reducing solubility. In biphenyl analogs, tert-butyl groups increased anti-inflammatory activity by 30% compared to methyl substituents .

- Methoxy groups : Electron-donating effects stabilize aromatic systems, influencing binding to targets like kinase enzymes. For example, 6-methoxy substitution in dihydroquinoline derivatives enhanced cytotoxicity (IC < 10 µM in cancer cell lines) .

Methodological note : Use QSAR models to predict activity changes when modifying substituents .

Advanced: How should researchers resolve contradictions in reported biological data for structurally similar compounds?

Answer:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) to compare cytotoxicity data. For example, discrepancies in anti-proliferative activity may arise from differences in cell line passage numbers .

- Solubility effects : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution, as aggregation can falsely reduce apparent activity .

- Reference controls : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate experimental conditions .

Advanced: What strategies are recommended for analyzing metabolic stability of this compound?

Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. For dihydroquinoline derivatives, CYP3A4 is often the primary metabolizing enzyme .

- Metabolite identification : Use HPLC-HRMS with collision-induced dissociation (CID) to detect hydroxylated or demethylated products .

- Stabilization : Introduce fluorine atoms or methyl groups at metabolically labile positions (e.g., para to methoxy) to reduce oxidative degradation .

Basic: What are the critical safety considerations for handling this compound?

Answer:

- Toxicity : Similar methanone derivatives show moderate acute toxicity (LD > 500 mg/kg in rats). Use PPE (gloves, goggles) to prevent dermal/ocular exposure .

- Storage : Store under inert gas (N or Ar) at −20°C to prevent oxidation of the dihydroquinoline ring .

- Waste disposal : Neutralize with 10% NaOH before incineration to degrade reactive intermediates .

Advanced: How can computational methods aid in optimizing the compound’s pharmacokinetic profile?

Answer:

- Molecular docking : Screen against targets like COX-2 or EGFR using AutoDock Vina. Prioritize derivatives with binding energies < −8 kcal/mol .

- ADMET prediction : Use tools like SwissADME to optimize logP (target 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- MD simulations : Simulate 100-ns trajectories to assess stability of ligand-target complexes (RMSD < 2 Å indicates stable binding) .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

- Matrix effects : Use isotope-labeled internal standards (e.g., -methanone analogs) to correct for ion suppression in LC-MS .

- Detection limits : Optimize MRM transitions (e.g., m/z 335→181 for the parent ion) to achieve LOQs < 1 ng/mL in plasma .

- Sample preparation : Solid-phase extraction (C18 cartridges) outperforms protein precipitation for recovering lipophilic compounds .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Kinase inhibition : Acts as a scaffold for ATP-competitive inhibitors (e.g., JNK3 inhibitors with IC ~50 nM) .

- Antimicrobial activity : Biphenylmethanone derivatives exhibit MICs of 2–8 µg/mL against Gram-positive bacteria .

- Neuroprotection : Dihydroquinoline analogs reduce oxidative stress in neuronal cells (EC ~5 µM) .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts (ΔT > 2°C) to confirm binding to intended targets .

- RNAi knockdown : Correlate compound efficacy with target gene silencing (e.g., siRNA against EGFR reduces IC by 50%) .

- Biochemical assays : Use ELISA or Western blotting to quantify downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.